DL-Proline-d3

Description

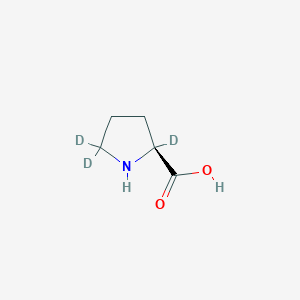

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DL-Proline-d3 for Researchers

Introduction

DL-Proline-d3 is the deuterium-labeled form of DL-Proline, a racemic mixture containing both D- and L-enantiomers of the amino acid proline.[1][2] Proline is a non-essential amino acid integral to the primary structure of proteins, particularly collagen.[3][4] In the field of analytical chemistry and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, imparts a greater mass without significantly altering the chemical properties of the molecule. This mass difference makes this compound an ideal internal standard for quantitative analysis using mass spectrometry techniques.[1][5]

The primary application of this compound is as an internal standard for the precise quantification of unlabeled proline in various biological matrices, such as serum, plasma, and tissue extracts, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] Its use helps correct for sample loss during preparation and variations in instrument response, thereby ensuring the accuracy and reliability of analytical results. Deuterated compounds are also used as tracers to investigate the metabolic pathways and pharmacokinetics of drugs and endogenous molecules.[1][5]

Chemical Structure and Properties

This compound is a proline molecule where three hydrogen atoms have been replaced by deuterium atoms. The common isotopologue is DL-Proline-2,5,5-d3, indicating deuterium substitution at the alpha-carbon (position 2) and both hydrogens on the delta-carbon (position 5) of the pyrrolidine ring.[3][6]

Caption: Chemical structure of L-Proline-2,5,5-d3. The DL- form is a racemic mixture of this and its D-enantiomer.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Chemical Formula | C₅H₆D₃NO₂ | [1][3] |

| Molecular Weight | 118.15 g/mol | [1] |

| CAS Number | 784086-28-8 | [1][6] |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | ≥99 atom % D | [6] |

| Chemical Purity | ≥99.5% | [7] |

| Common Isotopologue | DL-Proline-2,5,5-d3 | [6] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [1] |

Experimental Protocols

Quantification of Proline in Serum using this compound by LC-MS/MS

This protocol describes a general method for the quantification of proline in human serum using this compound as an internal standard (IS). The methodology is adapted from validated clinical chemistry procedures.[8]

1. Preparation of Stock and Working Solutions:

-

Proline Stock Solution (10 mg/mL): Accurately weigh and dissolve unlabeled proline in ultrapure water.

-

Internal Standard Stock Solution (2 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Internal Standard Working Solution (25 µg/mL): Dilute the IS stock solution with ultrapure water.

-

Store all stock and working solutions at 4°C when not in use.[8]

2. Preparation of Calibration Standards and Quality Controls (QC):

-

Prepare a series of calibration standards by spiking appropriate volumes of the proline stock solution into a surrogate blank serum (e.g., 4% Bovine Serum Albumin in Phosphate-Buffered Saline) to achieve a concentration range of 2.5 to 100 µg/mL.[8]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 4, 40, and 80 µg/mL) in the same manner.[8]

3. Sample Preparation and Extraction:

-

To a 50 µL aliquot of each standard, QC, or serum sample, add 50 µL of the IS working solution (25 µg/mL).[8]

-

Add 500 µL of ice-cold methanol to precipitate proteins.[8]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 15 minutes at room temperature to pellet the precipitated protein.[8]

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[8]

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Example):

-

Proline: Q1: 116.1 m/z → Q3: 70.1 m/z

-

This compound (IS): Q1: 119.1 m/z → Q3: 73.1 m/z

- Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Proline/DL-Proline-d3) against the concentration of the calibration standards.

-

Use a linear regression model to fit the data.

-

Determine the concentration of proline in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Logical and Experimental Workflows

The following diagram illustrates the general workflow for the quantitative analysis of proline using a deuterated internal standard.

Caption: Workflow for proline quantification using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Proline-d3: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Proline-d3, a deuterated analog of the amino acid proline. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide summarizes key quantitative data, outlines a detailed experimental protocol for its most common application, and provides visualizations to clarify analytical procedures.

Core Physical and Chemical Properties

This compound is a valuable tool in analytical chemistry, primarily employed as an internal standard for the quantification of proline in various biological matrices using mass spectrometry.[1][2] Its physical and chemical properties are crucial for its proper handling, storage, and application in experimental settings.

General Information

| Property | Value | Source(s) |

| Chemical Name | DL-Proline-2,5,5-d3 | LGC Standards |

| Synonyms | (±)-2-Pyrrolidinecarboxylic Acid-d3, H-DL-Pro-OH-d3 | CDN Isotopes |

| Molecular Formula | C₅H₆D₃NO₂ | [1] |

| Molecular Weight | 118.15 g/mol | [1][3] |

| CAS Number | 784086-28-8 | [1] |

Physical Properties

| Property | Value (for non-deuterated DL-Proline) | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | 208-210 °C | Fisher Scientific |

| Boiling Point | 245 °C | ChemicalBook |

| Solubility | Slightly soluble in water and methanol. | [2] |

Stability and Storage

Proper storage is essential to maintain the integrity and purity of this compound.

| Condition | Duration | Source(s) |

| Powder at -20°C | 3 years | [1] |

| Powder at 4°C | 2 years | [1] |

| In solvent at -80°C | 6 months | [1] |

| In solvent at -20°C | 1 month | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. While specific spectra for the deuterated compound are not always publicly available, the spectra of non-deuterated proline are representative, with predictable variations for the deuterated analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum of this compound will show a reduction in signal intensity or absence of signals corresponding to the deuterated positions (2,5,5).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to unlabeled proline, corresponding to the incorporation of three deuterium atoms.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be very similar to that of DL-proline, with potential minor shifts in vibrational frequencies due to the heavier deuterium atoms.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry, a technique often coupled with liquid chromatography (LC-MS/MS).[1][2]

Protocol: Quantification of Proline in Biological Samples using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of proline in a biological matrix (e.g., plasma, cell lysate) by LC-MS/MS.

1. Materials and Reagents:

-

This compound (as the internal standard)

-

Proline (as the analytical standard)

-

Biological matrix (e.g., human plasma)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Preparation of Stock and Working Solutions:

-

Proline Stock Solution (1 mg/mL): Accurately weigh and dissolve proline in ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Proline Working Solutions (for calibration curve): Serially dilute the proline stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards at different concentrations.

-

IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) with the same solvent used for the proline working solutions.

3. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (or calibration standard or quality control sample).

-

Add 150 µL of the IS working solution in methanol.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate proline from other matrix components.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Proline: Monitor the transition from the precursor ion (M+H)⁺ to a characteristic product ion.

-

This compound: Monitor the transition from its precursor ion (M+H)⁺ to its corresponding product ion. The precursor and product ions will be shifted by +3 m/z units compared to unlabeled proline.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of proline to this compound against the concentration of the proline standards.

-

Determine the concentration of proline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Proline Quantification

The following diagram illustrates the general workflow for the quantification of proline in a biological sample using this compound as an internal standard.

Caption: Workflow for proline quantification using this compound.

Conclusion

This compound is a critical reagent for accurate and precise quantification of proline in complex biological matrices. Its well-characterized physical and chemical properties, coupled with established analytical methodologies, make it an indispensable tool for researchers in drug development and various scientific disciplines. This guide provides a foundational understanding of this compound to facilitate its effective implementation in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity Assessment of DL-Proline-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isotopic purity assessment of DL-Proline-d3, a deuterated analog of the amino acid proline. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds. It covers synthetic methodologies, rigorous analytical techniques for purity determination, and presents data in a clear, accessible format.

Introduction to this compound

This compound is a stable isotope-labeled version of DL-proline where three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications. It is commonly used as an internal standard in quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The known mass difference allows for precise quantification of its non-deuterated counterpart in complex biological matrices. Furthermore, deuteration can subtly alter the pharmacokinetic and metabolic profiles of drug molecules, a phenomenon of increasing interest in drug discovery and development.[1]

Synthesis of this compound

The introduction of deuterium into the proline molecule can be achieved through several synthetic strategies. This section details a robust method for the direct deuteration of proline using a platinum on carbon (Pt/C) catalyst.

Direct Catalytic Deuteration of DL-Proline

This method involves the hydrogen-deuterium (H-D) exchange reaction catalyzed by Pt/C in the presence of deuterium oxide (D₂O). This approach is effective for achieving significant deuterium incorporation into the proline molecule.[3]

Experimental Protocol: Direct Deuteration of DL-Proline [4]

-

Materials:

-

DL-Proline (1 g)

-

3 wt% Platinum on Carbon (Pt/C) (0.40 g, 0.06 mmol)

-

Deuterium Oxide (D₂O) (40 mL)

-

2-Propanol (4 mL)

-

Teflon-lined high-pressure vessel (autoclave)

-

Celite

-

0.22 µm filter

-

-

Procedure:

-

A mixture of DL-proline (1 g) and Pt/C (0.40 g) is suspended in a solution of 2-propanol (4 mL) and D₂O (40 mL) within a Teflon-lined high-pressure reactor.

-

The vessel is securely sealed and heated to a temperature between 100–230 °C with continuous stirring. The reaction is maintained for one to several days. Higher temperatures can lead to greater deuterium incorporation.[3]

-

After the reaction period, the vessel is cooled to room temperature (20 °C).

-

The Pt/C catalyst is removed by filtration through a pad of Celite. The filtrate is then passed through a 0.22 µm filter to remove any remaining fine particles.

-

The filtrate is concentrated under reduced pressure to yield the deuterated DL-proline.

-

If necessary, the crude product can be washed with ethanol to remove any organic impurities.[4]

-

Note on Racemization: This direct deuteration method can lead to significant racemization of the amino acid.[3] Since the target molecule is this compound, this is an acceptable outcome.

Alternative Synthetic Routes

Other methods for the synthesis of deuterated proline derivatives have been reported and may be adapted for the synthesis of this compound. These include:

-

Catalytic Deuteration of Unsaturated Precursors: This method involves the catalytic deuteration of a protected 3,4-dehydro-L-proline derivative. This approach offers high stereoselectivity and can be used to introduce deuterium at specific positions.[5]

-

Base-Catalyzed Exchange: L-Proline-2,5,5-d3 has been prepared via a base-catalyzed exchange reaction on L-(N-nitroso)-proline, followed by denitrosation and resolution. This method is suitable for introducing deuterium at specific, activated positions.

Isotopic Purity Assessment

Ensuring the isotopic purity of this compound is critical for its application as an internal standard and in metabolic studies. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol: Isotopic Purity Assessment by LC-HRMS

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 1 µg/mL in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of proline.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 50 to 500.

-

Resolution: >60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopologues of proline (d0 to d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all observed isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei and is used to confirm the location of deuterium labeling and to quantify the extent of deuteration at specific sites. Both ¹H and ²H NMR are valuable in this context.

Experimental Protocol: Isotopic Enrichment Confirmation by NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve an appropriate amount of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The reduction in the integral of the signals corresponding to the positions where deuterium has been incorporated, relative to a non-deuterated internal standard or a non-deuterated position within the molecule, can be used to estimate the level of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium.

-

The integration of the signals in the ²H NMR spectrum allows for the quantification of deuterium incorporation at each specific site, providing a complementary method to mass spectrometry for verifying the isotopic labeling pattern and purity.[6]

-

Data Presentation

Quantitative data from the synthesis and analysis of this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Illustrative Synthesis Yield for this compound via Direct Deuteration

| Starting Material | Product | Yield (%) |

| DL-Proline | This compound | ~85% |

Note: Yields can vary depending on reaction conditions and scale.

Table 2: Representative Isotopic Distribution of this compound Determined by HRMS

| Isotopologue | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | M+0 | 0.5 |

| d1 | M+1 | 2.0 |

| d2 | M+2 | 7.5 |

| d3 | M+3 | 90.0 |

Note: This data is illustrative. The actual isotopic distribution will depend on the synthesis method and reaction conditions.

Visualization of Workflows and Pathways

Graphical representations of the synthesis and analysis workflow can provide a clear overview of the entire process.

Caption: Overall workflow for the synthesis and isotopic purity assessment of this compound.

Caption: Chemical pathway for the direct deuteration of DL-Proline.

Conclusion

The synthesis and rigorous isotopic purity assessment of this compound are essential for its reliable use in research and development. The direct deuteration method using a Pt/C catalyst offers a straightforward approach to producing this valuable labeled compound. The combination of HRMS and NMR spectroscopy provides a comprehensive analytical toolkit for verifying the isotopic enrichment and distribution, ensuring the quality and accuracy of subsequent applications. This guide provides the foundational knowledge and detailed protocols to enable scientists to confidently synthesize and characterize this compound for their specific research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Principle of Stable Isotope Dilution Using DL-Proline-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope dilution (SID) using DL-Proline-d3 for the accurate quantification of proline in various biological matrices. This method is a cornerstone in metabolomics, clinical diagnostics, and drug development, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation.

Core Principles of Stable Isotope Dilution

Stable Isotope Dilution is a powerful analytical technique for the quantitative analysis of compounds in complex mixtures.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] This "spiked" sample is then processed and analyzed, typically by mass spectrometry.

The key to this method is that the isotopically labeled internal standard is chemically identical to the analyte of interest and therefore behaves identically during sample extraction, derivatization, and ionization in the mass spectrometer.[1] However, due to the difference in mass, the analyte and the internal standard can be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement corrects for sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible results.

This compound, a deuterated form of proline, serves as an excellent internal standard for the quantification of proline. Its chemical properties are virtually identical to endogenous proline, ensuring it co-elutes chromatographically and experiences similar ionization efficiency. The mass difference of three daltons allows for clear differentiation in a mass spectrometer.

Experimental Protocols

A typical workflow for the quantification of proline using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract proline from the biological matrix and remove interfering substances. The specific protocol can vary depending on the sample type (e.g., plasma, serum, tissue, cell culture).

For Serum/Plasma Samples:

-

Aliquoting: Transfer a precise volume (e.g., 50 µL) of the serum or plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 50 µL of a 25 µg/mL solution in water) to the sample.

-

Protein Precipitation: Add a protein precipitating agent, such as methanol (e.g., 500 µL), to the mixture.

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 15 minutes at room temperature to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the proline and the internal standard, for LC-MS/MS analysis.

For Tissue Samples:

-

Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate.

-

Protein Precipitation/Extraction: Perform protein precipitation and/or liquid-liquid extraction to isolate the small molecule fraction containing proline.

-

Centrifugation and Collection: Centrifuge to remove debris and collect the supernatant for analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its high sensitivity and selectivity.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a HILIC column can be used for the separation of proline. For example, a Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm) has been shown to be effective.

-

Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., 0.05% formic acid in water) and an organic component (e.g., methanol or acetonitrile). A gradient elution is often employed to achieve optimal separation.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is commonly used.

-

Injection Volume: A small volume of the prepared sample (e.g., 10-20 µL) is injected onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of proline.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (proline) and the internal standard (this compound).

-

MRM Transitions:

-

Proline: The precursor ion ([M+H]+) for proline is m/z 116. A common product ion resulting from collision-induced dissociation is m/z 70.

-

This compound: The precursor ion ([M+H]+) for this compound is m/z 119. The corresponding product ion is m/z 73.

-

-

Data Presentation

The validation of a stable isotope dilution method is crucial to ensure its accuracy and precision. The following tables present typical validation data for the quantification of proline using a stable isotope-labeled internal standard. While the specific internal standard in this example is L-proline-¹³C₅,¹⁵N, similar performance characteristics are expected when using this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Calibration Curve Range | 2.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ | 2.5 µg/mL |

Table 2: Intra- and Inter-Day Precision and Accuracy

| Nominal Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Intra-day Precision (CV%) | Intra-day Accuracy (RE%) | Measured Concentration (Mean ± SD, n=18) | Inter-day Precision (CV%) | Inter-day Accuracy (RE%) |

| 4.0 | 4.08 ± 0.18 | 4.41 | 2.00 | 4.12 ± 0.25 | 6.07 | 3.00 |

| 40.0 | 40.5 ± 1.5 | 3.70 | 1.25 | 40.8 ± 2.1 | 5.15 | 2.00 |

| 80.0 | 81.2 ± 2.8 | 3.45 | 1.50 | 81.5 ± 3.5 | 4.30 | 1.88 |

Data adapted from a study on the determination of proline in human serum using a stable isotope-labeled internal standard.

Mandatory Visualizations

Experimental Workflow

References

The Power of Precision: A Technical Guide to the Applications of Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Strength of a Stable Isotope

In the landscape of modern biological and pharmaceutical research, the pursuit of precision is paramount. Understanding the intricate dynamics of proteins, metabolites, and drug candidates requires tools that can trace, track, and quantify molecular fates without perturbing the system under study. Deuterated amino acids, in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope deuterium (²H), have emerged as an exceptionally powerful and versatile tool in this pursuit.[1][2] The subtle mass change introduced by deuterium is readily detectable by mass spectrometry (MS) and can profoundly influence properties observed in nuclear magnetic resonance (NMR) spectroscopy, all while maintaining the fundamental biochemical behavior of the parent molecule.[1][3]

This technical guide provides an in-depth exploration of the core applications of deuterated amino acids, from quantifying the entire proteome to enhancing the metabolic stability of next-generation therapeutics. It details the principles, experimental methodologies, and data interpretation that empower researchers to leverage the unique properties of these isotopically labeled molecules.

Applications in Quantitative Proteomics: The SILAC Revolution

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for accurate, MS-based quantitative proteomics.[4][5] The method relies on metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of one cell population, which can then be quantitatively compared to a "light" control population grown with natural amino acids.[5] Deuterated amino acids, such as d3-Leucine, represent a cost-effective option for SILAC labeling.[4]

The workflow involves growing cells for a sufficient number of divisions to ensure near-complete incorporation of the labeled amino acid.[5] Following experimental treatment, the cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptide mixtures are analyzed by LC-MS/MS.[5] Since every peptide from the "heavy" population containing the labeled amino acid will have a specific mass shift, the relative abundance of proteins between the two samples can be determined by comparing the signal intensities of the isotopic peptide pairs.[4]

Quantitative Data: Labeling Efficiency

Achieving high isotopic incorporation is critical for accurate SILAC quantification. The efficiency of incorporation is dependent on the cell line, the specific amino acid, and the number of cell doublings in the labeling medium.

| Parameter | Typical Value | Reference |

| Required Cell Doublings | 5-6 | [4][5] |

| Target Incorporation Efficiency | >95% | [5] |

| Observed Efficiency (Endothelial Cells) | ~90% (after 2 passages) | [6] |

Diagram: SILAC Experimental Workflow

Experimental Protocol: SILAC using d3-Leucine

This protocol outlines a typical SILAC experiment to compare protein expression between a control and a treated cell population.

-

Media Preparation: Prepare SILAC DMEM or RPMI medium lacking L-Leucine. For the "light" medium, supplement with normal L-Leucine. For the "heavy" medium, supplement with d3-L-Leucine. Both media should be supplemented with dialyzed fetal bovine serum to prevent introduction of unlabeled amino acids.[7]

-

Cell Adaptation: Culture cells in both "light" and "heavy" media for at least 5-6 cell doublings to ensure isotopic incorporation exceeds 95%.[5] Monitor cell morphology and doubling time to ensure the labeled amino acid has no toxic effects.[4]

-

Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., the "heavy" culture) while maintaining the other as a control.

-

Cell Lysis & Protein Quantification: Harvest and wash cells from both populations separately. Lyse the cells in a suitable buffer and determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[8]

-

Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture. Typically, this involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument will acquire MS1 scans (to detect the isotopic pairs) and MS2 scans (for peptide sequencing and identification).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.[8] These ratios are then used to calculate the relative abundance of the corresponding proteins.

Applications in Structural Biology: Sharpening the View with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins (>30 kDa), spectral crowding and rapid signal decay (relaxation) caused by strong ¹H-¹H dipolar interactions severely limit resolution and applicability.[9][10]

Perdeuteration—replacing the vast majority of protons in a protein with deuterons—is a powerful strategy to overcome this limitation.[10][11] Because deuterium has a much smaller magnetogyric ratio than a proton, replacing protons with deuterons dramatically reduces these problematic dipolar interactions.[3] This leads to significantly sharper spectral lines and slower signal decay, extending the size limit of proteins amenable to NMR analysis.[9][12] Often, proteins are expressed in a deuterated environment but with specific ¹H,¹³C-labeled amino acid precursors (e.g., for methyl groups) added to selectively reintroduce protons at key positions for structural analysis (a technique known as methyl-TROSY).[13]

Diagram: Principle of Deuteration in Protein NMR

Experimental Protocol: Expression of Deuterated Protein for NMR

This protocol describes the expression of a perdeuterated protein in E. coli using a D₂O-based minimal medium.[11][14]

-

Cell Adaptation: Gradually adapt the E. coli expression strain (e.g., BL21(DE3)) to the D₂O environment. Start by growing a 1 mL LB/H₂O culture. Use this to inoculate a small LB/D₂O culture. This process is repeated to progressively acclimate the cells to growth in heavy water.[14]

-

Starter Culture: Inoculate a 100 mL pre-culture of M9 minimal medium prepared with 99.9% D₂O. The medium should contain ¹⁵NH₄Cl as the sole nitrogen source and d7-glucose as the sole carbon source to ensure high levels of ¹⁵N and ²H incorporation. Grow overnight at 37°C.[11]

-

Large-Scale Culture: Use the starter culture to inoculate 1 L of the same D₂O-based M9 minimal medium. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. If required for specific labeling schemes (e.g., methyl-TROSY), add the ¹H,¹³C-labeled amino acid precursors about one hour before induction.[13]

-

Expression: Reduce the temperature to a level optimal for the target protein's folding (e.g., 18-25°C) and continue shaking for 16-24 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. The deuterated protein can then be purified from the cell pellet using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the level of deuteration by mass spectrometry.[11] The final purified protein is then exchanged into a suitable NMR buffer (also prepared in D₂O) for structural analysis.

Applications in Pharmaceutical Research: Enhancing Drug Properties

One of the most impactful applications of deuteration is in drug development, where it is used to improve the pharmacokinetic (PK) properties of drug candidates.[6][15] This strategy leverages a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[15][16]

Many drugs are metabolized and cleared from the body by enzymes, particularly the Cytochrome P450 (CYP) family.[16] These enzymatic reactions often involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step.[15] Due to its greater mass, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[15][17] Consequently, it requires more energy to break.

By strategically replacing a hydrogen atom with a deuterium atom at a site of metabolic attack (a "metabolic soft spot"), the rate of enzymatic metabolism at that position can be significantly slowed.[15][18] This can lead to several therapeutic benefits:

-

Increased Half-Life (t½): Slower metabolism means the drug remains in the body longer, potentially allowing for less frequent dosing.[17][19]

-

Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[20]

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via the targeted pathway, deuteration can reduce its formation.[21]

-

Improved Safety Profile: By altering metabolism, deuteration can lead to a more predictable and safer drug profile.[]

Quantitative Data: Pharmacokinetic Parameter Changes

The impact of deuteration on drug pharmacokinetics can be profound. A study on d9-methadone (a deuterated version of the analgesic methadone) provides a clear example of these improvements compared to the non-deuterated parent drug.

| Parameter | d9-Methadone | Methadone | Fold Change | Reference |

| AUC₀₋₈h | - | - | ~5.7x Increase | [20] |

| Cmax (Peak Concentration) | - | - | ~4.4x Increase | [20] |

| Clearance (CL) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x Reduction | [20] |

| Volume of Distribution (Vss) | - | - | ~8x Reduction | [20] |

| Estimated LD₅₀ | 24.8 mg/kg | 11.6 mg/kg | ~2.1x Increase | [20] |

Absolute values for AUC and Cmax were not provided in the abstract, but fold-change was clearly stated.

Diagram: The Deuterium Kinetic Isotope Effect (KIE)

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes how to assess the KIE by comparing the metabolic stability of a deuterated compound to its non-deuterated parent using human liver microsomes (HLMs).[23][24][25]

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM in DMSO) of both the deuterated and non-deuterated compounds.

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).

-

Thaw human liver microsomes (HLMs) on ice. Dilute them in the phosphate buffer to the desired working concentration (e.g., 0.5 mg/mL).

-

-

Incubation Setup:

-

In a 96-well plate, pre-warm the HLM suspension and the test compounds (diluted to a starting concentration of e.g., 1 µM in buffer) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume might be 100-200 µL.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stop solution," typically a cold organic solvent like acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated microsomal protein.

-

Transfer the supernatant, which contains the remaining parent drug, to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of the parent drug remaining at each time point using a calibrated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural log of the percentage of parent drug remaining versus time for both the deuterated and non-deuterated compounds.

-

The slope of this line corresponds to the rate of metabolism. The in vitro half-life (t½) can be calculated from the slope (t½ = 0.693 / slope).

-

Compare the half-lives of the two compounds. A significantly longer half-life for the deuterated compound provides direct evidence of a beneficial kinetic isotope effect.

-

Conclusion

Deuterated amino acids and their derivatives are far more than simple labeled reagents; they are precision instruments that unlock new layers of biological understanding and provide innovative solutions to long-standing challenges in research and medicine. From enabling the complete quantification of dynamic proteomes with SILAC to pushing the size limits of structural analysis by NMR and strategically enhancing the therapeutic profiles of drugs, the applications are both broad and deep.[1][19] As analytical instrumentation becomes more sensitive and the chemical methods for site-specific deuteration become more sophisticated, the role of these powerful isotopic tools is set to expand even further, promising continued advancements across the scientific spectrum.

References

- 1. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 9. MR - Deuteration of proteins boosted by cell lysates: high-resolution amide and Hα magic-angle-spinning (MAS) NMR without the reprotonation bottleneck [mr.copernicus.org]

- 10. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ijeat.org [ijeat.org]

- 18. ukisotope.com [ukisotope.com]

- 19. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 23. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Proline-d3 in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of DL-Proline-d3 in quantitative proteomics. It details its use as a metabolic tracer and an internal standard, offering insights into experimental design, data interpretation, and its significance in drug development.

Introduction: The Significance of Stable Isotopes in Quantitative Proteomics

Quantitative proteomics is fundamental to understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. A key technique in this field is the use of stable isotope-labeled compounds to differentiate and quantify proteins and their turnover rates. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling approach where cells are cultured in media containing "heavy" isotopically labeled amino acids.[1] This results in the incorporation of these heavy amino acids into newly synthesized proteins. By comparing the mass spectra of heavy and "light" (unlabeled) proteins, researchers can accurately quantify changes in protein abundance.

This compound, a deuterated form of the amino acid proline, serves as a valuable tool in this context. Its primary roles are as a tracer in metabolic labeling studies to measure protein synthesis and turnover, and as an internal standard for precise quantification in mass spectrometry (MS)-based proteomics.[2][3]

Core Applications of this compound in Quantitative Proteomics

Metabolic Labeling and Protein Turnover Studies

This compound can be used as a tracer to monitor the synthesis and degradation rates of proteins. By introducing this compound into cell culture media, it is incorporated into newly synthesized proteins. The rate of incorporation provides a direct measure of protein synthesis, while the rate of disappearance of the labeled protein following a switch to unlabeled media (a pulse-chase experiment) reveals its degradation rate. This is particularly relevant in studying the effects of drugs on protein stability and cellular homeostasis.

Internal Standard for Accurate Quantification

In MS-based quantification, variability can arise from sample preparation, injection volume, and ionization efficiency. To correct for these variations, an internal standard (IS) that is chemically identical to the analyte but has a different mass is added to the sample.[4] this compound is an ideal internal standard for the quantification of unlabeled proline. Since it co-elutes with the natural proline during liquid chromatography (LC) and exhibits similar ionization behavior, it allows for highly accurate and precise quantification of proline levels in complex biological samples.[5]

Aiding SILAC Experiments: Preventing Arginine-to-Proline Conversion

A common challenge in SILAC experiments that use heavy-labeled arginine is its metabolic conversion to heavy-labeled proline by cellular enzymes.[6] This conversion can lead to inaccurate quantification of proline-containing peptides. Supplementing the SILAC medium with an excess of unlabeled proline can effectively suppress this conversion, ensuring the fidelity of the SILAC data.[6][7] While this compound itself is not typically used for this purpose (unlabeled proline is sufficient and more cost-effective), this highlights the critical role of proline in maintaining the accuracy of quantitative proteomics experiments.

Experimental Protocols

Metabolic Labeling with this compound for Protein Turnover Analysis

This protocol is adapted from standard SILAC procedures for measuring protein turnover.

Materials:

-

Cell line of interest

-

DMEM for SILAC (deficient in L-Proline)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound

-

Unlabeled L-Proline

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard DMEM supplemented with 10% dFBS and antibiotics.

-

To initiate labeling, switch the cells to "heavy" SILAC medium containing this compound at a concentration sufficient for incorporation (e.g., the standard concentration of proline in the medium formulation). A parallel control culture is maintained in "light" medium containing unlabeled L-Proline.

-

Allow the cells to grow for several passages in the respective media to ensure near-complete incorporation of the labeled or unlabeled proline into the proteome.

-

-

Pulse-Chase Experiment:

-

For protein turnover analysis, after achieving complete labeling with "heavy" this compound, switch the cells to "light" medium.

-

Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the switch.

-

-

Cell Lysis and Protein Extraction:

-

Wash the harvested cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Sample Preparation for Mass Spectrometry:

-

For each time point, take an equal amount of protein from the "heavy-to-light" switched lysate.

-

Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.

-

Desalt the resulting peptide mixture using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples by LC-MS/MS. The mass spectrometer will detect both the "heavy" (containing this compound) and "light" (containing unlabeled proline) peptides.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the heavy and light peptide pairs.

-

The decay curve of the heavy-to-light ratio over time is used to calculate the degradation rate and half-life of individual proteins.

-

Using this compound as an Internal Standard for Proline Quantification

Procedure:

-

Sample Preparation:

-

To each biological sample (e.g., cell lysate, plasma), add a known amount of this compound solution as an internal standard. The amount should be comparable to the expected endogenous proline concentration.

-

-

Protein Precipitation and Extraction:

-

Precipitate proteins from the sample using a suitable method (e.g., methanol or acetonitrile precipitation).

-

Centrifuge the sample and collect the supernatant containing the free amino acids.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect the mass transitions for both unlabeled proline and this compound.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled proline spiked with the same amount of this compound as the samples.

-

Calculate the ratio of the peak area of unlabeled proline to the peak area of this compound for both the standards and the samples.

-

Determine the concentration of proline in the samples by interpolating their peak area ratios on the calibration curve.

-

Data Presentation

Quantitative data from proteomics experiments are typically presented in structured tables to facilitate comparison and interpretation.

Table 1: Representative Data for Protein Turnover Analysis using this compound Pulse-Chase. (Note: This is a representative table to illustrate data presentation, as specific datasets for this compound were not available in the search results.)

| Protein Accession | Gene Name | Protein Description | Half-life (hours) - Control | Half-life (hours) - Drug Treated | Fold Change in Turnover | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.5 | 3.2 | 2.13 | <0.01 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 48.2 | 47.5 | 0.98 | >0.05 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25.6 | 12.3 | 0.48 | <0.05 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 35.1 | 36.0 | 1.02 | >0.05 |

Table 2: Quantification of Proline in Cancer Cell Lines using this compound as an Internal Standard. (Note: This is a representative table to illustrate data presentation.)

| Cell Line | Condition | Proline Concentration (µM) (Mean ± SD, n=3) |

| MCF-7 | Normoxia | 150.4 ± 12.1 |

| MCF-7 | Hypoxia (1% O₂) | 225.8 ± 18.5 |

| MDA-MB-231 | Normoxia | 182.1 ± 15.3 |

| MDA-MB-231 | Hypoxia (1% O₂) | 298.5 ± 25.0 |

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and biological pathways relevant to the use of this compound.

Role in Drug Development and Research

The application of this compound in quantitative proteomics offers significant advantages for drug development and biomedical research.

-

Target Engagement and Mechanism of Action: By measuring changes in the turnover rates of specific proteins upon drug treatment, researchers can gain insights into how a drug interacts with its target and its downstream effects. For instance, a compound that stabilizes a tumor suppressor protein would be identified by an increased half-life of that protein.

-

Biomarker Discovery: Quantitative proteomics can identify proteins whose abundance or turnover rates are altered in disease states. These proteins can serve as potential biomarkers for diagnosis, prognosis, or as indicators of treatment response. The accurate quantification enabled by using this compound as an internal standard is crucial for the validation of such biomarkers.

-

Understanding Disease Pathophysiology: Proline metabolism is increasingly recognized as a key player in various diseases, including cancer.[8][9][10][11] Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Using this compound as a tracer can help to map the flux through these pathways, providing a better understanding of tumor metabolism and identifying potential therapeutic targets.[12][13] For example, studies have shown that some cancer cells are dependent on proline biosynthesis, making the enzymes in this pathway attractive drug targets.

Conclusion

This compound is a versatile and powerful tool in the field of quantitative proteomics. Its application as a metabolic tracer enables the detailed study of protein dynamics, including synthesis and degradation, providing crucial information for understanding cellular regulation and the effects of therapeutic interventions. Furthermore, its use as an internal standard ensures the accuracy and reliability of protein and metabolite quantification, which is paramount for biomarker discovery and validation. As proteomics continues to play an increasingly important role in drug discovery and personalized medicine, the strategic use of stable isotope-labeled amino acids like this compound will be instrumental in advancing our understanding of complex biological systems and developing more effective therapies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 10. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cancer Metabolism: What we Can Learn from Proteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Tracer DL-Proline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-Proline-d3 as a metabolic tracer. It covers the core principles of stable isotope tracing, the central role of proline in metabolism, detailed experimental protocols, and data presentation strategies. This document is intended to serve as a practical resource for researchers designing and implementing metabolic flux studies.

Introduction to Stable Isotope Tracing with Deuterium

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk, making them ideal for a wide range of studies, including those in humans.[2] Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used tracer. Replacing a hydrogen atom with a deuterium atom introduces a detectable mass change without significantly altering the biochemical properties of the molecule.[2]

Advantages of Deuterium-Labeled Tracers:

-

Safety: As a non-radioactive isotope, deuterium is safe for use in both researchers and study subjects.[2]

-

Cost-Effectiveness: Deuterium oxide (D₂O), or heavy water, is a relatively inexpensive source for labeling non-essential amino acids.[2]

-

Minimal Isotope Effect: For many biological reactions, the kinetic isotope effect of deuterium is small, meaning the deuterated tracer behaves almost identically to its unlabeled counterpart.[2]

This compound is a deuterated form of the amino acid proline, where three hydrogen atoms have been replaced by deuterium. This allows for the precise tracking of proline's metabolic fate in various biological systems.

The Central Role of Proline in Metabolism

Proline is a unique proteinogenic amino acid with a cyclic structure that plays a critical role in protein synthesis, collagen formation, and cellular stress responses.[3] Its metabolism is intricately linked to central carbon metabolism, including the tricarboxylic acid (TCA) cycle.

Proline can be synthesized from glutamate and ornithine and can be catabolized back to glutamate.[4] This metabolic flexibility makes proline a key player in maintaining cellular homeostasis, particularly under conditions of nutrient stress. By using this compound, researchers can quantitatively assess the flux through these anabolic and catabolic pathways.

Data Presentation

Quantitative data from metabolic tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables are examples of how to present data from a hypothetical experiment using this compound to investigate metabolic changes in cancer cells.

Table 1: Relative Abundance of Proline Isotopologues in Cancer Cells

| Cell Line | Treatment | M+0 (Unlabeled) | M+1 | M+2 | M+3 (this compound) |

| Cell Line A | Control | 75.2 ± 3.1% | 5.6 ± 0.8% | 2.1 ± 0.4% | 17.1 ± 2.5% |

| Drug X | 68.9 ± 4.5% | 7.1 ± 1.2% | 3.5 ± 0.6% | 20.5 ± 3.8% | |

| Cell Line B | Control | 82.1 ± 2.8% | 4.9 ± 0.7% | 1.8 ± 0.3% | 11.2 ± 1.9% |

| Drug X | 79.5 ± 3.3% | 5.3 ± 0.9% | 2.0 ± 0.5% | 13.2 ± 2.1% |

Data are presented as mean ± standard deviation of the percentage of total proline pool.

Table 2: Fractional Contribution of this compound to TCA Cycle Intermediates

| Metabolite | Cell Line A (Control) | Cell Line A (Drug X) | Cell Line B (Control) | Cell Line B (Drug X) |

| Glutamate | 15.8 ± 2.2% | 19.3 ± 2.9% | 10.1 ± 1.5% | 12.4 ± 1.8% |

| α-Ketoglutarate | 12.3 ± 1.8% | 15.1 ± 2.1% | 7.9 ± 1.1% | 9.8 ± 1.4% |

| Succinate | 8.9 ± 1.3% | 11.2 ± 1.7% | 5.6 ± 0.8% | 7.1 ± 1.0% |

| Fumarate | 7.1 ± 1.0% | 9.0 ± 1.4% | 4.5 ± 0.6% | 5.7 ± 0.8% |

| Malate | 6.5 ± 0.9% | 8.2 ± 1.2% | 4.1 ± 0.6% | 5.2 ± 0.7% |

Data represent the percentage of each metabolite pool derived from the this compound tracer, calculated from mass isotopologue distributions.

Experimental Protocols

The following are generalized protocols for a metabolic tracing experiment using this compound in cultured mammalian cells. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Labeling

This protocol outlines the procedure for labeling adherent mammalian cells with this compound.

Materials:

-

Adherent mammalian cells of interest

-

Complete culture medium

-

Proline-free culture medium

-

This compound (sterile stock solution)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing proline-free basal medium with all necessary components (e.g., dialyzed fetal bovine serum, other amino acids) except for proline. Add the this compound stock solution to the desired final concentration (typically in the range of the normal proline concentration in the medium).

-

Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.

-

Incubation: Replace the PBS with the prepared labeling medium and incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to over 24 hours.[5]

-

Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting polar metabolites from cultured cells.[6]

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Centrifuge

-

Dry ice or liquid nitrogen

Procedure:

-

Quenching and Washing: Place the culture plate on dry ice or a cold block to rapidly quench metabolic activity. Aspirate the labeling medium.

-

Washing: Gently wash the cells with ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the wash solution completely.

-

Extraction: Add a sufficient volume of ice-cold 80% methanol to the plate. Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.

Mass Spectrometry (MS) Analysis

This is a general protocol for the analysis of polar metabolites using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Inject the samples onto an appropriate LC column (e.g., HILIC for polar metabolites).[6] Develop a gradient elution method to separate the metabolites of interest.

-

MS Data Acquisition: Configure the mass spectrometer to acquire data in full scan mode with high resolution (>60,000) to accurately determine the mass-to-charge ratio of the different isotopologues.[1]

-

Data Analysis: Process the raw data to identify and quantify the different isotopologues of proline and its downstream metabolites. Calculate the mass isotopologue distributions (MIDs) and determine the fractional contribution of the tracer to each metabolite pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR can also be used to analyze the incorporation of deuterium into metabolites.

Instrumentation:

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dry the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (e.g., ¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra.

-

Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to the deuterated and non-deuterated forms of proline and its metabolites. The change in signal intensity and the appearance of new signals can be used to determine the extent of deuterium incorporation.[7]

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples created using the DOT language for Graphviz.

Conclusion

This compound is a valuable tool for investigating the complexities of proline metabolism and its connections to central carbon metabolism. This guide provides a framework for designing and conducting experiments using this tracer, from cell culture to data analysis. By employing the methodologies outlined here, researchers can gain quantitative insights into metabolic fluxes, enhancing our understanding of cellular physiology in both health and disease.

References

The Use of DL-Proline-d3 in the Study of Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and a proposed framework for the use of DL-Proline-d3 in studying inborn errors of metabolism (IEMs) related to proline. As of the writing of this guide, there is a notable lack of publicly available research that specifically details the use of this compound for metabolic flux analysis in human subjects with these disorders. Therefore, the experimental protocols and data presented herein are synthesized from studies using analogous tracers and general principles of metabolic research.

Introduction: The Challenge of Proline Inborn Errors of Metabolism

Inborn errors of proline metabolism are a group of rare genetic disorders characterized by the body's inability to properly break down the amino acid proline. These conditions, such as Hyperprolinemia Type I and Type II, and Prolidase Deficiency, result from defects in specific enzymes, leading to an accumulation of proline and its intermediates in the body.[1][2] The clinical presentation of these disorders can vary widely, from being relatively benign to causing severe neurological symptoms, skin lesions, and developmental delays.[3][4]

Understanding the pathophysiology of these diseases requires a detailed knowledge of the altered metabolic fluxes—the rates at which molecules move through metabolic pathways. Stable isotope tracers, such as this compound, offer a powerful and safe method to quantify these fluxes in vivo, providing invaluable insights for diagnostics and the development of therapeutic strategies.[5][6]

This compound is a non-radioactive, stable isotope-labeled version of proline. When introduced into a biological system, its fate can be traced using mass spectrometry.[3][7][8] This allows researchers to measure key metabolic parameters, including the rates of proline oxidation, synthesis, and its incorporation into proteins.

Proline Metabolism and its Associated Disorders

Proline metabolism is centered around the interconversion of proline, glutamate, and ornithine. The key enzymes in this pathway are Proline Dehydrogenase (POX or PRODH) and Pyrroline-5-Carboxylate (P5C) Dehydrogenase.[9][10]

-

Hyperprolinemia Type I (HPI): Caused by a deficiency in PRODH, leading to elevated levels of proline in the blood (3 to 10 times the normal level).[11][12]

-

Hyperprolinemia Type II (HPII): Results from a deficiency in P5C dehydrogenase, causing a more significant accumulation of proline (10 to 15 times the normal level) and P5C.[11][12]

-

Prolidase Deficiency: An autosomal recessive disorder caused by mutations in the PEPD gene, leading to a deficiency in the enzyme prolidase. This enzyme is crucial for the breakdown of dipeptides containing C-terminal proline or hydroxyproline, particularly during collagen recycling.[3][8][13]

The Proline Metabolic Pathway

The following diagram illustrates the core pathways of proline metabolism and the points at which enzymatic defects occur in HPI and HPII.

Quantitative Data in Proline Metabolism Studies

The primary goal of using this compound is to generate quantitative data on the kinetics of proline metabolism. This allows for a direct comparison between healthy individuals and those with an IEM.

Plasma Proline Concentrations in Hyperprolinemia

While not derived from tracer studies, baseline plasma proline concentrations are a key diagnostic indicator for hyperprolinemia.

| Condition | Plasma Proline Concentration (vs. Normal) | Reference |

| Normal | 100-450 µM | [12] |

| Hyperprolinemia Type I | 3-10 times higher | [11][12] |

| Hyperprolinemia Type II | 10-15 times higher | [11][12] |

Proline Kinetics in a Human Model (Burn Patients)

The following table presents data from a study on severely burned patients, which serves as a valuable example of the type of quantitative data that can be obtained from a stable isotope tracer study using labeled proline. This data illustrates how metabolic fluxes can be significantly altered in a state of physiological stress.

| Parameter | Control Subjects (n=6) | Burn Patients (n=5) | P-value |

| Proline Flux (µmol·kg⁻¹·h⁻¹) | 58 ± 4 | 118 ± 15 | < 0.01 |

| Proline Oxidation (µmol·kg⁻¹·h⁻¹) | 6 ± 1 | 20 ± 5 | < 0.05 |

| Proline Synthesis (µmol·kg⁻¹·h⁻¹) | 21 ± 4 | 14 ± 4 | Not Significant |

| Plasma Proline (µmol/L) | 165 ± 15 | 104 ± 13 | < 0.05 |

| (Data adapted from Jaksic et al., 1991)[5][14] |

Experimental Protocols for Tracer Studies

The following is a proposed experimental protocol for a human study using a deuterated proline tracer, adapted from established methodologies for stable isotope tracer studies.[5][14][15][16]

Subject Preparation

-

Recruitment: Recruit patients with a confirmed diagnosis of a proline-related IEM and age- and sex-matched healthy controls.

-

Dietary Control: For 3-5 days prior to the study, subjects should consume a standardized diet with a known amino acid composition.

-

Fasting: Subjects should fast overnight for 10-12 hours before the tracer infusion.

Tracer Infusion Protocol (Proposed)

This protocol is based on a primed, constant infusion method to achieve a steady state of isotopic enrichment in the plasma.

-

Catheter Placement: Insert intravenous catheters into both arms: one for tracer infusion and one for blood sampling.

-

Priming Dose: Administer a priming bolus of this compound to rapidly raise the plasma enrichment to the expected plateau level. The exact amount would need to be determined empirically but would be calculated based on the estimated proline pool size.

-

Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound. The infusion should be maintained for a period of 4-6 hours.

-

Blood Sampling: Collect blood samples at baseline (before infusion) and then at regular intervals (e.g., every 30 minutes) during the infusion period.

-

Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis. A portion of the plasma should be deproteinized for amino acid analysis.

Analytical Methodology: Mass Spectrometry

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation, typically with an organic solvent like methanol or acetonitrile.

-

The supernatant containing free amino acids is collected and dried.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend them in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

-

Mass Spectrometry Analysis:

-

Calculation of Proline Kinetics:

-

Proline Flux (Rate of Appearance): Calculated from the dilution of the isotopic tracer in the plasma at steady state.

-

Proline Oxidation: Can be estimated by measuring the appearance of the deuterium label in downstream metabolites or by using a complementary 13C-labeled tracer and measuring 13CO2 in expired air.

-

Visualizing the Experimental Workflow

The following diagram outlines the proposed workflow for a clinical research study using this compound.

Conclusion and Future Directions